molecular formula C18H17FN4OS B11987627 N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B11987627
M. Wt: 356.4 g/mol
InChI Key: MOGDIQFIUSZECV-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzimidazole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves the condensation of 4-fluoroacetophenone with 1-methylbenzimidazole-2-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of a fluorophenyl group and a benzimidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17FN4OS/c1-12(13-7-9-14(19)10-8-13)21-22-17(24)11-25-18-20-15-5-3-4-6-16(15)23(18)2/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+

InChI Key

MOGDIQFIUSZECV-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.